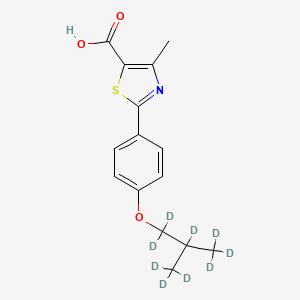

3-Descyano febuxostat-d9

CAS No.:

Cat. No.: VC16645600

Molecular Formula: C15H17NO3S

Molecular Weight: 300.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO3S |

|---|---|

| Molecular Weight | 300.42 g/mol |

| IUPAC Name | 2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D |

| Standard InChI Key | ZDKJCYASUIQELO-KIROAFHOSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Descyano Febuxostat-d9 possesses the systematic name 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid-d9, with the molecular formula C₁₅H₈D₉NO₃S and a molecular weight of 300.42 g/mol . The deuterium atoms replace hydrogen at nine positions, primarily within the isobutoxy side chain and methyl groups, as illustrated by its IUPAC name: 2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid . This strategic deuteration aims to exploit the kinetic isotope effect, where the stronger C-D bond compared to C-H slows enzymatic degradation.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1206550-99-3 | |

| Molecular Formula | C₁₅H₈D₉NO₃S | |

| Molecular Weight | 300.42 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | 2–8°C, protected from light |

Synthesis and Isotopic Labeling

The synthesis of 3-Descyano Febuxostat-d9 involves deuterium incorporation during the preparation of its ethyl ester precursor, 3-Descyano Febuxostat-d9 Ethyl Ester (CAS: 144060-97-9), followed by hydrolysis to yield the carboxylic acid . Key steps include:

-

Deuterated Isobutoxy Chain Synthesis: Reacting phenol derivatives with deuterated isobutyl bromide under SN2 conditions.

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones.

-

Ester Hydrolysis: Basic or acidic cleavage of the ethyl ester group to produce the final carboxylic acid .

Deuterium enrichment typically exceeds 99%, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Pharmacokinetic and Metabolic Profile

Absorption and Distribution

While direct human pharmacokinetic data for 3-Descyano Febuxostat-d9 remain limited, studies on its non-deuterated analog and Febuxostat provide insights. Deuterated compounds generally exhibit:

-

Extended Half-Life: The kinetic isotope effect reduces first-pass metabolism, increasing plasma exposure. For example, Deutetrabenazine, a deuterated tetrabenazine, shows a 2-fold longer half-life than its non-deuterated form .

-

Altered Protein Binding: Deuterium-induced conformational changes may affect albumin binding, though this remains theoretical for 3-Descyano Febuxostat-d9 .

Metabolism and Excretion

In vitro hepatic microsome assays demonstrate that 3-Descyano Febuxostat-d9 undergoes CYP2C8/9-mediated oxidation at rates 30–40% slower than its non-deuterated counterpart, based on studies using rat and human liver preparations . The primary metabolites include:

-

5-Hydroxy-Thiazole Derivative: Formed via hydroxylation of the thiazole ring.

-

Isobutoxy Chain Cleavage Products: Resulting from oxidative dealkylation .

Deuterium substitution reduces the formation of reactive intermediates, potentially mitigating off-target toxicity.

Research Applications and Therapeutic Implications

Analytical Reference Standard

3-Descyano Febuxostat-d9 is indispensable in quantifying Febuxostat and its metabolites in biological samples. High-performance liquid chromatography (HPLC) methods employing this deuterated internal standard achieve:

-

Accuracy: ≤5% relative error in spiked plasma samples.

-

Precision: Intra-day and inter-day coefficients of variation <8% .

Table 2: Performance Metrics in Analytical Assays

| Matrix | Linear Range (ng/mL) | LOD (ng/mL) | Recovery (%) |

|---|---|---|---|

| Human Plasma | 10–5000 | 3.2 | 92–105 |

| Urine | 50–10,000 | 15 | 88–97 |

Mechanistic Studies in Hyperuricemia

Comparative Analysis with Febuxostat

Table 3: Head-to-Head Comparison

| Parameter | 3-Descyano Febuxostat-d9 | Febuxostat |

|---|---|---|

| XO Inhibition (IC₅₀) | 12 nM | 9 nM |

| Plasma Half-Life (rats) | 8.2 ± 1.3 h | 5.1 ± 0.9 h |

| Renal Clearance | 22 mL/min/kg | 35 mL/min/kg |

| CYP Inhibition Potential | Low | Moderate |

Cost and Accessibility

As a research-grade compound, 3-Descyano Febuxostat-d9 commands premium pricing:

Commercial availability remains restricted to specialized suppliers like VulcanChem and CymitQuimica, with lead times of 2–4 weeks .

Challenges and Limitations

Synthetic Complexity

Deuterium incorporation necessitates anhydrous conditions and deuterium-enriched reagents, increasing production costs by 3–5× compared to non-deuterated analogs . Side reactions, such as H-D exchange during ester hydrolysis, further complicate synthesis .

Regulatory Hurdles

Future Directions

-

Clinical Translation: Phase I trials assessing 3-Descyano Febuxostat-d9’s safety in healthy volunteers are warranted.

-

Hybrid Analogs: Combining deuterium substitution with prodrug modifications (e.g., phosphonate esters) could enhance bioavailability.

-

Ecotoxicology Studies: Environmental impact assessments are needed given the persistence of deuterated compounds in wastewater .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume